molecular formula C10H13ClO B189968 2-(tert-Butyl)-4-chlorophenol CAS No. 13395-85-2

2-(tert-Butyl)-4-chlorophenol

Cat. No. B189968
CAS RN: 13395-85-2
M. Wt: 184.66 g/mol
InChI Key: YLSXYZWJAZVUBD-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-chlorophenol, also known as t-BCP, is a phenolic compound that is widely used in the chemical industry. It is a colorless liquid with a faint odor and is soluble in organic solvents. It is known for its wide range of applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and biotechnology. The compound has been used in a variety of ways, from synthesizing other compounds to being used as a reagent for various reactions.

Scientific Research Applications

  • Photoactivated Periodate Reaction with 4-Chlorophenol

    This study explored the use of photoactivated periodate for the degradation of 4-CP. It was found that under certain conditions (low irradiation intensities, specific wavelength, and acidic pH), 4-CP degrades by pseudo-first-order kinetics. The presence of tert-butyl alcohol suggested that the degradation pathway was not dominated by hydroxyl radicals (Chia, Tang, & Weavers, 2004).

  • Adsorption Kinetics of 4-CP onto Granular Activated Carbon

    This research focused on the adsorption kinetics of 4-CP in the presence of ultrasound at various frequencies and acoustic powers. The study aimed to understand the mechanism of ultrasound-assisted adsorption rather than enhancing adsorption capacity. Findings indicated that both adsorption rate and amount were significantly improved in the presence of ultrasound (Hamdaoui & Naffrechoux, 2009).

  • Visible-light-induced Photocatalytic Degradation of 4-CP

    This study investigated the degradation of 4-CP under visible light in an aqueous suspension of pure TiO2. It was observed that 4-CP could degrade under visible light, generating chlorides and CO2. The addition of tert-butyl alcohol showed that hydroxyl radicals were not involved in the degradation process. The surface complexation between phenolic compounds and TiO2 was found to be responsible for the visible light reactivity (Kim & Choi, 2005).

  • Sonochemical and Photosonochemical Degradation of 4-CP

    This research examined the degradation of 4-CP by ultrasonic irradiation and its combination with UV irradiation. The study found that hydroxyl radicals are the primary reactive species responsible for 4-CP degradation in this process (Hamdaoui & Naffrechoux, 2008).

  • Ozonation of p-Chlorophenol in Aqueous Solution

    This study explored the ozonation of p-chlorophenol (CHP) in aqueous solutions across different pH levels. It was observed that the pH influences the reactivity of the system, and the oxidation process occurs under a quasi-diffusional regime (Andreozzi & Marotta, 1999).

Mechanism of Action

Target of Action

Related compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including RNA processing, glycolysis, protein synthesis, xenobiotic metabolism, and calcium signaling, respectively .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern due to its crowded nature . It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution . This suggests that 2-(tert-Butyl)-4-chlorophenol may interact with its targets through similar mechanisms, potentially altering their function and triggering downstream effects.

Biochemical Pathways

The tert-butyl group has been associated with both biosynthetic and biodegradation pathways . It’s also worth noting that the compound’s potential to influence various biochemical pathways could be linked to its interaction with multiple protein targets .

Pharmacokinetics

A related compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate, has been studied for its pharmacokinetics and metabolism in rats

Result of Action

For instance, a combination of BHT and BHA, which are structurally similar to 2-(tert-Butyl)-4-chlorophenol, has been reported to exert a strong inhibitory effect on the expression of Cox2 and Tnfa mRNA, indicating anti-inflammatory activity .

properties

IUPAC Name

2-tert-butyl-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSXYZWJAZVUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333821
Record name 2-(tert-Butyl)-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-4-chlorophenol

CAS RN

13395-85-2
Record name 2-(tert-Butyl)-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of p-chlorophenol (19.0 g, 147.8 mmol) and tert-butanol (21.9 g, 295.6 mmol) was added concentrated sulfuric acid (15 mL), and the mixture was stirred at room temperature for 2 days. The reaction mixture was poured into ice water (300 mL), and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate 95:5) to give the title compound (14.3 g, yield 54%) as a brown oil.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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